molecular formula C9H12BrNO B3045574 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide CAS No. 110192-20-6

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

Cat. No.: B3045574
CAS No.: 110192-20-6
M. Wt: 230.1 g/mol
InChI Key: OJFVFRHNNKXXLA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide: is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of heterocyclic compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications . The compound is characterized by a tetrahydroisoquinoline core with a hydroxyl group at the 8th position and a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide can be synthesized through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by bromination and subsequent hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by bromination using hydrobromic acid or bromine, and hydroxylation using oxidizing agents like hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide is unique due to the hydroxyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFVFRHNNKXXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545542
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110192-20-6
Record name 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110192-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride [Tetrahedron Letters, 1991, 32(17), 1965.] (3.0 g 15.0 mmol) and 45 mL of 48% aqueous HBr was heated for 18 h at 120° C. The resulting brown suspension was filtered and dried to provide 8-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide (2.8 g, 81% yield). LRMS (ESI) m/z 150.1 [(M+H)+; calcd for C9H1NO: 150.2].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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